molecular formula C11H10ClNO3 B2823763 3-(4-Chlorophenyl)-5-methyl-4,5-dihydroisoxazole-5-carboxylic acid CAS No. 1171745-44-0

3-(4-Chlorophenyl)-5-methyl-4,5-dihydroisoxazole-5-carboxylic acid

Cat. No.: B2823763
CAS No.: 1171745-44-0
M. Wt: 239.66
InChI Key: FERMSOSSTIVNLH-UHFFFAOYSA-N
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Description

3-(4-Chlorophenyl)-5-methyl-4,5-dihydroisoxazole-5-carboxylic acid is a chemical compound that belongs to the class of isoxazoles. Isoxazoles are five-membered heterocyclic compounds containing one oxygen and one nitrogen atom in the ring. This particular compound has a chlorophenyl group attached to the isoxazole ring, which can influence its chemical properties and reactivity.

Synthetic Routes and Reaction Conditions:

  • Starting Materials: The synthesis of this compound typically begins with 4-chlorobenzaldehyde and hydroxylamine hydrochloride.

  • Reaction Steps:

    • Formation of Oxime: 4-chlorobenzaldehyde is reacted with hydroxylamine hydrochloride to form the corresponding oxime.

    • Cyclization: The oxime undergoes cyclization in the presence of a dehydrating agent, such as phosphorus oxychloride, to form the isoxazole ring.

    • Methylation: The isoxazole ring is then methylated using methyl iodide to introduce the methyl group at the 5-position.

    • Carboxylation: Finally, the carboxylic acid group is introduced using a suitable carboxylation reagent, such as carbon monoxide in the presence of a palladium catalyst.

Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve continuous flow reactors and optimized reaction conditions to increase yield and reduce by-products. The use of green chemistry principles, such as minimizing waste and using environmentally friendly reagents, is also considered.

Types of Reactions:

  • Reduction: Reduction reactions may involve the addition of hydrogen atoms or the removal of oxygen atoms.

  • Substitution: Substitution reactions can occur at various positions on the isoxazole ring, often involving the replacement of a chlorine atom with another functional group.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.

  • Reduction: Typical reducing agents include lithium aluminum hydride, sodium borohydride, and hydrogen gas with a palladium catalyst.

  • Substitution: Substitution reactions may use nucleophiles such as amines, alcohols, or halides under various conditions.

Major Products Formed:

  • Oxidation Products: Various oxidized derivatives, such as alcohols, ketones, or carboxylic acids.

  • Reduction Products: Reduced forms, such as alcohols or amines.

  • Substitution Products: Substituted isoxazoles with different functional groups.

Scientific Research Applications

3-(4-Chlorophenyl)-5-methyl-4,5-dihydroisoxazole-5-carboxylic acid has several applications in scientific research:

  • Chemistry: It can be used as a building block in organic synthesis, particularly in the construction of more complex molecules.

  • Biology: The compound may serve as a probe or inhibitor in biological studies, helping to understand enzyme mechanisms or cellular processes.

  • Medicine: It has potential as a lead compound in drug discovery, particularly for developing new pharmaceuticals with anti-inflammatory, analgesic, or anticancer properties.

  • Industry: The compound can be used in the development of new materials, such as polymers or coatings, due to its unique chemical structure.

Comparison with Similar Compounds

  • 3-(4-Chlorophenyl)propionic acid: This compound has a similar chlorophenyl group but lacks the isoxazole ring.

  • 4-Chlorobenzaldehyde: A simpler compound with a chlorophenyl group but without the isoxazole or carboxylic acid functionalities.

  • 5-Methylisoxazole-4-carboxylic acid: Similar isoxazole structure but without the chlorophenyl group.

Uniqueness: 3-(4-Chlorophenyl)-5-methyl-4,5-dihydroisoxazole-5-carboxylic acid is unique due to its combination of the chlorophenyl group and the isoxazole ring, which can impart distinct chemical and biological properties compared to similar compounds.

Properties

IUPAC Name

3-(4-chlorophenyl)-5-methyl-4H-1,2-oxazole-5-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H10ClNO3/c1-11(10(14)15)6-9(13-16-11)7-2-4-8(12)5-3-7/h2-5H,6H2,1H3,(H,14,15)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FERMSOSSTIVNLH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(CC(=NO1)C2=CC=C(C=C2)Cl)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H10ClNO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

239.65 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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